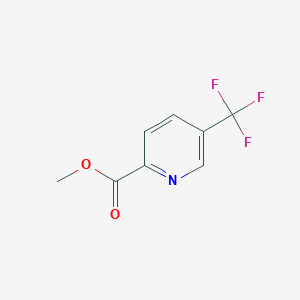

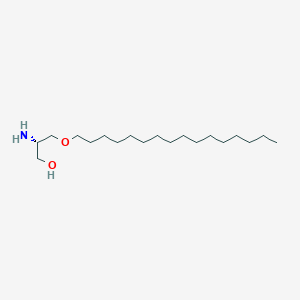

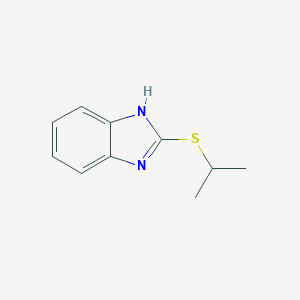

2-(Isopropylthio)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various strategies, including the reaction of 1,2-diaminobenzimidazole with carbon disulfide to produce triazolobenzimidazole derivatives, a process that can be further modified to introduce isopropylthio groups. The synthesized compounds are often evaluated for their biological activities, demonstrating the versatility of benzimidazole synthesis methods (Mohamed et al., 2006).

Molecular Structure Analysis

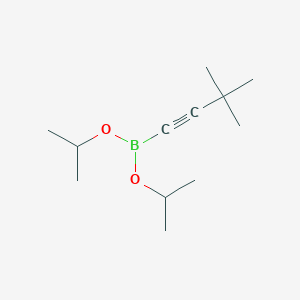

The molecular structure of benzimidazole derivatives, including 2-(Isopropylthio)-1H-benzimidazole, is characterized by the presence of a benzimidazole core with various substituents influencing their chemical and physical properties. The structure-activity relationship studies often highlight the impact of these substituents on the compound's biological efficacy (Kühler et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, including alkylation, acylation, and sulfonation, to yield various functionalized compounds. These reactions are crucial for modifying the chemical properties of the benzimidazole core, enhancing its biological activities or tailoring it for specific applications. The reactivity of the benzimidazole ring towards different reagents plays a significant role in the diversity of compounds synthesized from this heterocycle (Crooks et al., 1979).

Applications De Recherche Scientifique

-

Scientific Field: Biomedical Research

- Application : The compound “Streptococcus pyogenes-derived recombinant bacterial collagen-like proteins (CLPs)” is used as a potential biomaterial for biomedical research and applications .

- Methods of Application : These proteins can be readily produced in E. coli, purified using affinity chromatography, and subsequently isolated after cleavage of the affinity tag . An alternative method to isolate CL domains containing Gly→X mutations utilizes a TEV protease cleavage site .

- Results : Protein expression and purification conditions were optimized for designed protein constructs to achieve high yield and purity . Enzymatic digestion assays demonstrated that CL domains from wild-type CLPs could be isolated by digestion with either trypsin or TEV protease .

-

Scientific Field: Molecular Biology

- Application : “Isopropyl β-D-1-thiogalactopyranoside (IPTG)” is a molecular biology reagent used to induce protein expression where the gene is under the control of the lac operator .

- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .

- Results : Unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

-

Scientific Field: Microbiology

- Application : Isopropyl β-D-1-thiogalactopyranoside (IPTG) is used in microbiology as a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon .

- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .

- Results : The sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

-

Scientific Field: Industrial Microbiology and Biotechnology

- Application : IPTG transport across the cytoplasmic membrane of Escherichia coli is a rate limiting step in the induction of recombinant protein expression .

- Methods of Application : An in-silico mathematical model established that uptake of IPTG across the cytoplasmic membrane of E. coli by simple diffusion was negligible .

- Results : Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression .

-

Scientific Field: Molecular Biology

- Application : Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent. This compound is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon .

- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .

- Results : The sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

-

Scientific Field: Industrial Microbiology and Biotechnology

- Application : IPTG transport across the cytoplasmic membrane of Escherichia coli is a rate limiting step in the induction of recombinant protein expression .

- Methods of Application : An in-silico mathematical model established that uptake of IPTG across the cytoplasmic membrane of E. coli by simple diffusion was negligible .

- Results : Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound.

Orientations Futures

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.

Propriétés

IUPAC Name |

2-propan-2-ylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAKQCSXVMTUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364225 |

Source

|

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylthio)-1H-benzimidazole | |

CAS RN |

124530-70-7 |

Source

|

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)